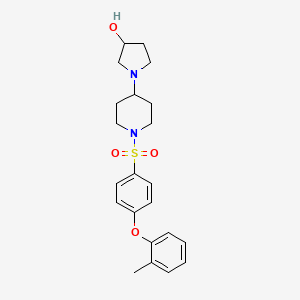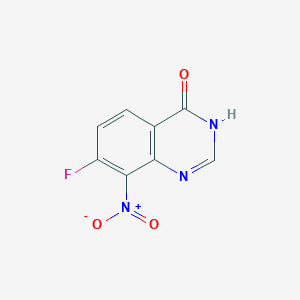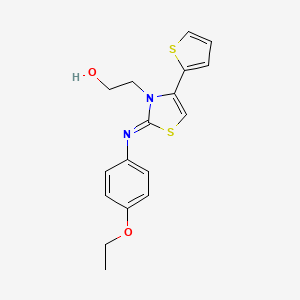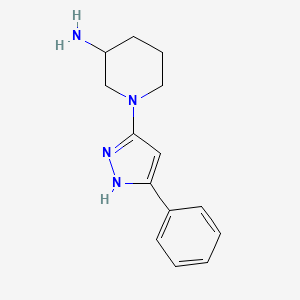![molecular formula C17H11ClF3NO4 B2389279 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate CAS No. 1002017-78-8](/img/structure/B2389279.png)
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an aniline group (a benzene ring with an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a benzoate ester group (a benzene ring with a carboxylate ester). These groups are common in many organic compounds and can have various properties depending on their arrangement and the other groups they are combined with .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable benzoate ester. The trifluoromethyl group could be introduced using a variety of methods, such as the reaction with a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atomic constituents and the bonds between them. The presence of the aromatic rings (in the aniline and benzoate groups) and the electronegative fluorine atoms (in the trifluoromethyl group) would likely have a significant impact on the compound’s shape and electronic distribution .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its constituent groups. For example, the amino group in the aniline portion could participate in various acid-base or nucleophilic substitution reactions. The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the presence of the polar amino and ester groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthetic Methods and Chemical Reactions
Research has explored the synthesis and reactions of compounds structurally related to "[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate". For instance, Opatz and Ferenc (2005) discussed the facile preparation of 3-amino-4-(arylamino)-1H-isochromen-1-ones through a multicomponent reaction involving 2-formylbenzoic acid, various anilines, and HCN, highlighting a method that might be relevant for compounds with similar functional groups (Opatz & Ferenc, 2005). Additionally, Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, which could be applicable for generating derivatives of the compound (Honey et al., 2012).
Spectroscopic Analysis and Molecular Structure
Studies on compounds with structural similarities offer insights into spectroscopic properties and molecular structure analyses. Kumar et al. (2014) investigated the FT-IR, molecular structure, first order hyperpolarizability, HOMO and LUMO analysis, MEP, and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, providing a comprehensive spectroscopic characterization that could be relevant for understanding the electronic properties of the subject compound (Kumar et al., 2014).
Material Science and Molecular Electronics
The compound's derivatives have potential applications in material science and molecular electronics. Chaudhuri et al. (2001) explored the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes, shedding light on the physical oxidation states in transition-metal complexes containing radical ligands. This research could imply the utility of similar compounds in developing electronic materials (Chaudhuri et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO4/c18-14-6-5-12(7-13(14)17(19,20)21)22-15(24)9-26-16(25)11-3-1-10(8-23)2-4-11/h1-8H,9H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQCBGTINCKLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)

![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)
![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)
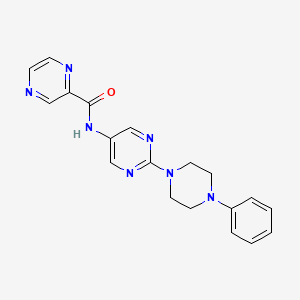
![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2389207.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2389208.png)
